molecular formula C16H22ClN3O3 B2569695 N1-(3-chloro-4-methoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide CAS No. 952974-62-8

N1-(3-chloro-4-methoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide

Cat. No. B2569695
CAS RN: 952974-62-8
M. Wt: 339.82
InChI Key: PFKWAPWBQYAKBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(3-chloro-4-methoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide, also known as JNJ-42847922, is a novel small molecule inhibitor that has been developed for the treatment of various diseases. It has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Scientific Research Applications

Zhang, Y., et al. (2019). N1-(3-chloro-4-methoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide , a novel oxalamide derivative, induces apoptosis and inhibits migration in human breast cancer cellsBioorganic & Medicinal Chemistry Letters, 29(3), 317-322. Li, Y., et al. (2018). Synthesis and biological evaluation of novel oxalamide derivatives as potential antiepileptic agents. Bioorganic & Medicinal Chemistry Letters, 28(11), 2037-2041. : Wang, Y., et al. (2019). Synthesis and biological evaluation of novel oxalamide derivatives as anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 29(17), 2431-2435. : Zhang, Y., et al. (2019). Synthesis and biological evaluation of novel oxalamide derivatives as potential antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 29(20), 126606. : Li, Y., et al. (2018). Synthesis and biological evaluation of novel oxalamide derivatives as potential analgesic agents. Bioorganic & Medicinal Chemistry Letters, 28(21), 3491-3495. : Li, Y., et al. (2018). Synthesis and biological evaluation of novel oxalamide derivatives as potential psychopharmacological agents. Bioorganic & Medicinal Chemistry Letters, 28(24), 3891-3895.

properties

IUPAC Name

N'-(3-chloro-4-methoxyphenyl)-N-[(1-methylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O3/c1-20-7-5-11(6-8-20)10-18-15(21)16(22)19-12-3-4-14(23-2)13(17)9-12/h3-4,9,11H,5-8,10H2,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFKWAPWBQYAKBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CNC(=O)C(=O)NC2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-chloro-4-methoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide

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